molecular formula C17H14N2O2 B112537 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 36640-42-3

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B112537
CAS No.: 36640-42-3
M. Wt: 278.3 g/mol
InChI Key: KGEVSOCXYXEMSM-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds similar to "3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde" are valued for their reactivity, which makes them pivotal in synthesizing diverse heterocyclic structures like pyrazolo-imidazoles, thiazoles, spiropyrans, and more. These heterocyclic compounds find applications across various fields, including drug development and synthetic dyes (Gomaa & Ali, 2020).

Synthesis of Vanillin

Related research demonstrates the synthesis methods of vanillin, an important chemical intermediate widely used in pharmaceutical, perfumery, and food flavoring industries. The detailed synthesis methodologies indicate the broader utility of similar compounds in organic synthesis (Tan Ju & Liao Xin, 2003).

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, closely related to the compound , are extensively utilized as synthons in organic chemistry. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties, highlighting their significance in medicinal chemistry and drug development (Dar & Shamsuzzaman, 2015).

Organic Synthesis Using Organocatalysts

The development of new strategies for the synthesis of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, using organocatalysts is another application area. Such research underlines the importance of these compounds in facilitating organic reactions, leading to valuable heterocyclic scaffolds (Kiyani, 2018).

3-Hydroxycoumarin Chemistry

Similar compounds are used in synthesizing 3-hydroxycoumarins, which possess significant chemical, photochemical, and biological properties. The synthesis routes and the reactivity of such compounds enable the creation of various heterocycles, further extending their applications in genetics, pharmacology, and microbiology (Yoda, 2020).

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEVSOCXYXEMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355143
Record name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645260
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36640-42-3
Record name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36640-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the crystal structure of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

A1: The crystal structure of this compound is characterized by four independent molecules within its asymmetric unit. [] The core of each molecule consists of a pyrazoline ring, with a benzene ring attached to one nitrogen atom and a methoxy-substituted benzene ring linked to a carbon atom. [] The key structural difference between these molecules lies in the varying spatial arrangements of the benzene rings, reflected in the dihedral angles ranging from 23.59° to 42.55°. [] The crystal lattice is stabilized by C—H⋯O interactions that link molecules into layers parallel to the (02) plane, further interconnected by C—H⋯π contacts. []

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